Cas no 2091119-15-0 ((3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol)

(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol
- (3-pyridin-3-ylpyrazol-1-yl)methanol
- (3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol
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- Inchi: 1S/C9H9N3O/c13-7-12-5-3-9(11-12)8-2-1-4-10-6-8/h1-6,13H,7H2
- InChI Key: JGJZQFQYPTVBFC-UHFFFAOYSA-N
- SMILES: OCN1C=CC(C2C=NC=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 165
- XLogP3: 0.2
- Topological Polar Surface Area: 50.9
(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P221131-500mg |
(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol |
2091119-15-0 | 500mg |
$ 320.00 | 2022-06-03 | ||
TRC | P221131-100mg |
(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol |
2091119-15-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | P221131-1g |
(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol |
2091119-15-0 | 1g |
$ 475.00 | 2022-06-03 |
(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol Related Literature
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on (3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol
The Compound CAS No. 2091119-15-0: (3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol
The compound CAS No. 2091119-15-0, commonly referred to as 3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into the properties, synthesis, and applications of this compound, while incorporating the latest research findings to provide a comprehensive overview.
3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol is an organic compound characterized by its pyrazole ring fused with a pyridine moiety and a methanol group. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The presence of the pyridine group further enhances the compound's electronic properties, making it an interesting candidate for both academic and industrial research.
Recent studies have highlighted the potential of 3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol in drug discovery. Researchers have explored its ability to inhibit certain enzymes and proteins associated with diseases such as cancer and inflammation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines, suggesting its potential as a lead compound for anti-cancer drug development.
The synthesis of 3-(Pyridin-3-yl)-1H-pyrazol-1-yl)methanol involves a multi-step process that typically starts with the preparation of the pyridine derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving yield. One notable approach involves the use of transition metal catalysts, such as palladium complexes, to facilitate key coupling reactions during the synthesis process.
In terms of physical properties, 3-(Pyridin-3-yli)-pyrazol-methanol exhibits a melting point of approximately 245°C and a boiling point around 480°C under standard conditions. Its solubility in common solvents like water and ethanol has been determined through recent experimental studies, which are crucial for its application in pharmaceutical formulations.
The biological evaluation of this compound has revealed intriguing results. In vitro assays have shown that it possesses significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases. Furthermore, preliminary animal studies indicate that it may have neuroprotective effects, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease.
Another area where 3-(Pyridin-3-yli)-pyrazol-methanol has shown potential is in agrochemical applications. Recent research has explored its role as a plant growth regulator, demonstrating enhanced crop yields under controlled conditions. This dual functionality across medicinal and agricultural sectors underscores the versatility of this compound.
In conclusion, CAS No. 2091119-15
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